molecular formula C17H19BrN2O B15152051 3-bromo-N-[4-(diethylamino)phenyl]benzamide

3-bromo-N-[4-(diethylamino)phenyl]benzamide

Cat. No.: B15152051
M. Wt: 347.2 g/mol
InChI Key: AUINLLQIWSLITA-UHFFFAOYSA-N
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Description

3-bromo-N-[4-(diethylamino)phenyl]benzamide is an organic compound with the molecular formula C17H19BrN2O. It is a derivative of benzamide, featuring a bromine atom and a diethylamino group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[4-(diethylamino)phenyl]benzamide typically involves the bromination of N-[4-(diethylamino)phenyl]benzamide. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[4-(diethylamino)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-bromo-N-[4-(diethylamino)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-[4-(diethylamino)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The diethylamino group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-[4-(dimethylamino)phenyl]benzamide: Similar structure but with a dimethylamino group instead of a diethylamino group.

    4-bromo-N-[4-(diethylamino)phenyl]benzamide: The bromine atom is positioned differently on the benzamide ring.

    N-[4-(diethylamino)phenyl]benzamide: Lacks the bromine atom.

Uniqueness

3-bromo-N-[4-(diethylamino)phenyl]benzamide is unique due to the presence of both the bromine atom and the diethylamino group, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C17H19BrN2O

Molecular Weight

347.2 g/mol

IUPAC Name

3-bromo-N-[4-(diethylamino)phenyl]benzamide

InChI

InChI=1S/C17H19BrN2O/c1-3-20(4-2)16-10-8-15(9-11-16)19-17(21)13-6-5-7-14(18)12-13/h5-12H,3-4H2,1-2H3,(H,19,21)

InChI Key

AUINLLQIWSLITA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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